molecular formula C11H16O4 B048235 Isoboonein acetate CAS No. 99891-77-7

Isoboonein acetate

Cat. No.: B048235
CAS No.: 99891-77-7
M. Wt: 212.24 g/mol
InChI Key: MBJHSEZGXPVNLN-QQRDMOCMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isoboonein acetate can be synthesized through the acetylation of Isoboonein using acetic anhydride . The reaction typically involves the use of a suitable solvent such as chloroform, dichloromethane, or ethyl acetate . The reaction conditions may vary, but generally, the process is carried out at room temperature with a catalyst to facilitate the acetylation.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification through crystallization or other separation techniques . The extraction process may utilize solvents like chloroform or dichloromethane to isolate the compound from plant materials.

Chemical Reactions Analysis

Types of Reactions: Isoboonein acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Mechanism of Action

The mechanism of action of Isoboonein acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties . The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and immune response are of particular interest.

Comparison with Similar Compounds

Uniqueness: Isoboonein acetate stands out due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHSEZGXPVNLN-QQRDMOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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